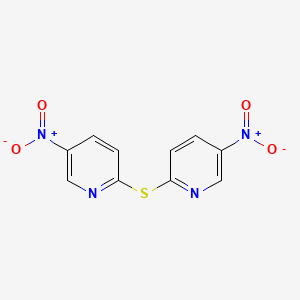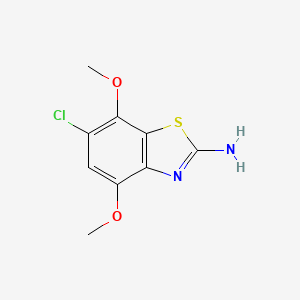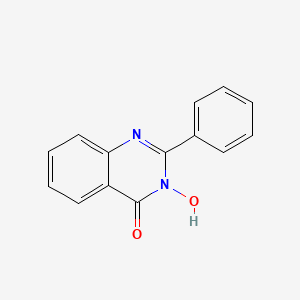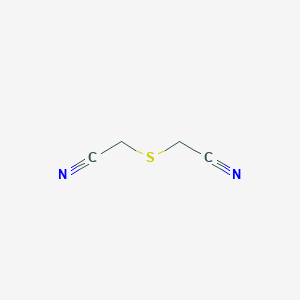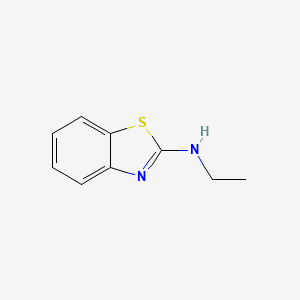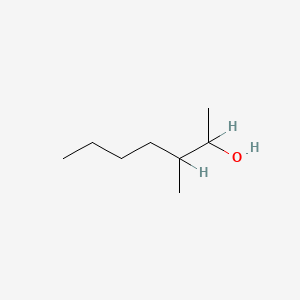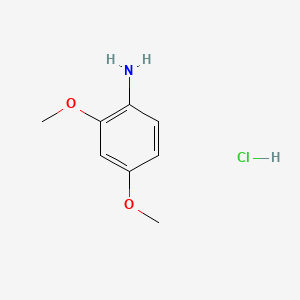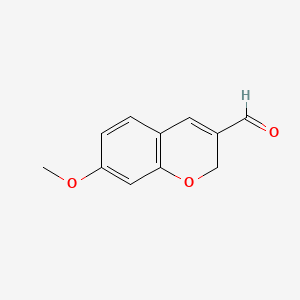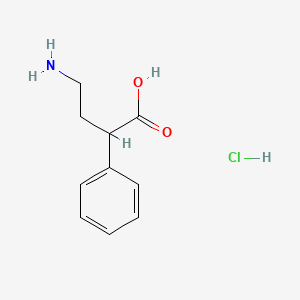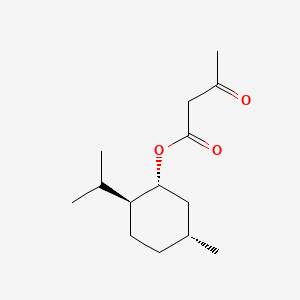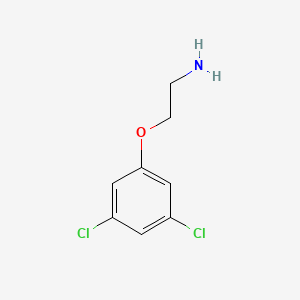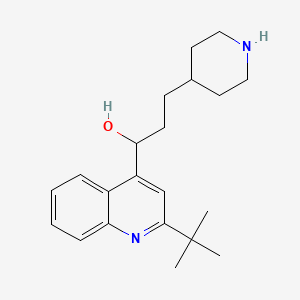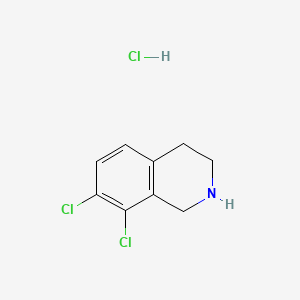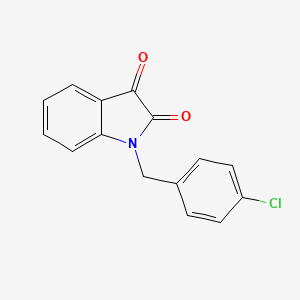
1-(4-Chlorobenzyl)-1H-indole-2,3-dione
概要
説明
1-(4-クロロベンジル)-1H-インドール-2,3-ジオンは、インドール誘導体のクラスに属する化学化合物です。インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されています。この化合物は、インドール核に結合した4-クロロベンジル基を特徴としており、これはそのユニークな化学的特性と生物活性に貢献しています。
2. 製法
合成経路と反応条件
1-(4-クロロベンジル)-1H-インドール-2,3-ジオンは、さまざまな方法で合成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、4-クロロベンジルクロリドとインドール-2,3-ジオンを反応させることです。 この反応は通常、ジメチルホルムアミド(DMF)などの溶媒中で、目的の生成物の形成を促進するために高温で行われます .
工業生産方法
1-(4-クロロベンジル)-1H-インドール-2,3-ジオンの工業生産には、同様の合成経路が使用される場合がありますが、規模は大きくなります。連続フローリアクターと最適化された反応条件の使用により、生産プロセスの効率と収率を高めることができます。また、溶媒の再利用と廃棄物の最小化技術は、プロセスをより環境に優しくするためにしばしば採用されます。
準備方法
Synthetic Routes and Reaction Conditions
1-(4-chlorobenzyl)-1H-indole-2,3-dione can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more environmentally friendly.
化学反応の分析
反応の種類
1-(4-クロロベンジル)-1H-インドール-2,3-ジオンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化できます。
還元: 還元反応により、この化合物をその還元形に変換できます。
置換: 4-クロロベンジル基は、求核剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で4-クロロベンジル基と反応できます。
形成される主な生成物
酸化: 酸化物とヒドロキシル化誘導体の形成。
還元: 還元されたインドール誘導体の形成。
置換: さまざまな官能基を持つ置換されたインドール誘導体の形成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗ウイルス剤としての可能性を調査されています.
医学: 抗がん作用と抗炎症作用が検討されています.
工業: 新素材と化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(4-クロロベンジル)-1H-インドール-2,3-ジオンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 例えば、それは炎症に関与する特定の酵素を阻害し、それによって抗炎症効果を発揮する可能性があります .
6. 類似化合物の比較
類似化合物
1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イルメタノール: インドール環ではなくベンゾイミダゾール環を持つ類似の構造.
1-(4-クロロベンジル)-5-メチル-2-(4-(メチルスルホニル)フェニル)-1H-インドール: 追加のメチル基とスルホニル基が含まれています.
独自性
1-(4-クロロベンジル)-1H-インドール-2,3-ジオンは、その特定の置換パターンと4-クロロベンジル基の存在により、独特の化学的および生物学的特性を付与します。さまざまな化学反応を起こすための汎用性と潜在的な治療用途により、科学研究および工業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(4-chlorobenzyl)-1H-benzimidazol-2-ylmethanol: Similar structure with a benzimidazole ring instead of an indole ring.
1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole: Contains additional methyl and sulfonyl groups.
Uniqueness
1-(4-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLIIOSJXGVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181446 | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26960-66-7 | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26960-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026960667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26960-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROBENZYL)ISATIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Chlorobenzyl)indoline-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RW29KS2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


